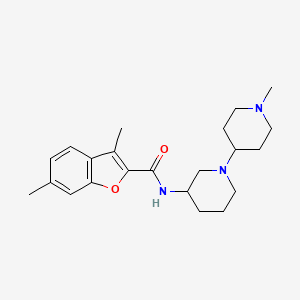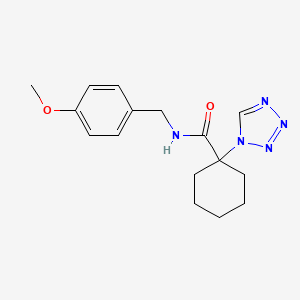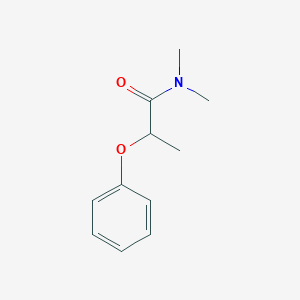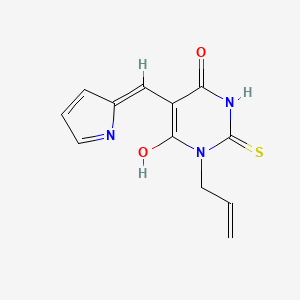![molecular formula C27H27F3N2O3 B6023827 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound characterized by its intricate structure featuring an indole moiety, a trifluoromethoxy group, and a phenylcyclohexane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Starting with the base molecule 2-methyl-5-(trifluoromethoxy)-1H-indole, it undergoes an alkylation reaction with an appropriate alkylating agent to introduce the ethyl group. Following this, the indole derivative is reacted with an amine to form the amine-substituted indole compound. The final step involves a condensation reaction with 5-phenylcyclohexane-1,3-dione under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production usually scales up the laboratory methods using batch or continuous flow reactors to handle larger quantities and ensure consistency. Optimized reaction conditions, such as temperature control, choice of catalysts, and purification techniques, are crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by agents like hydrogen peroxide or potassium permanganate, leading to modifications on the indole or phenyl rings.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, reduction reactions can target the ketone groups in the phenylcyclohexane-1,3-dione.
Substitution: : Nucleophilic substitution reactions can occur, especially on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Acidic or basic catalysts depending on the type of reaction (e.g., sulfuric acid for condensation reactions).
Major Products Formed
The products formed from these reactions can vary widely, from simple modifications like oxidized or reduced versions of the original compound to more complex derivatives with additional functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a starting material for synthesizing more complex molecules, often used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Its structural features make it a candidate for exploring biological activity, particularly in drug discovery. Studies might investigate its interactions with various biological targets, such as enzymes or receptors, to identify potential therapeutic applications.
Medicine
In medicinal chemistry, it is researched for its potential as a pharmacophore. Its unique structure could lend itself to the development of new drugs targeting a range of conditions, from neurological disorders to cancer.
Industry
The compound's properties could also find applications in the material sciences, potentially in the creation of new polymers or as a component in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary depending on its application. Generally, it might interact with molecular targets such as enzymes, influencing their activity or binding to specific receptors to modulate biological pathways. For example, the indole moiety could interact with serotonin receptors, while the trifluoromethoxy group might enhance its binding affinity or metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(trifluoromethoxy)-1H-indole: : Shares the indole and trifluoromethoxy groups but lacks the phenylcyclohexane-1,3-dione moiety.
5-phenylcyclohexane-1,3-dione: : Lacks the indole and trifluoromethoxy groups but retains the cyclohexane-dione structure.
Indole derivatives: : Various other compounds with modifications to the indole ring.
Unique Features
The unique combination of an indole ring, trifluoromethoxy group, and phenylcyclohexane-1,3-dione sets this compound apart. Its potential for multifunctionality in various reactions and applications highlights its distinctiveness compared to similar compounds, making it a valuable subject of study in multiple scientific fields.
Hope this detailed look into the world of 2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione has piqued your curiosity! What do you want to dive into next?
Properties
IUPAC Name |
2-[C-ethyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F3N2O3/c1-3-22(26-24(33)13-18(14-25(26)34)17-7-5-4-6-8-17)31-12-11-20-16(2)32-23-10-9-19(15-21(20)23)35-27(28,29)30/h4-10,15,18,32-33H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOSVIVIJUCMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCC1=C(NC2=C1C=C(C=C2)OC(F)(F)F)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6023759.png)

![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)

![2-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B6023779.png)
![5-(4-ethoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6023784.png)
![1-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)isoquinoline trifluoroacetate](/img/structure/B6023792.png)
![N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B6023811.png)
![2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6023817.png)

![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)
